molecular formula C14H16N4O4S B10882102 N'-{2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}furan-2-carbohydrazide

N'-{2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}furan-2-carbohydrazide

Cat. No.: B10882102
M. Wt: 336.37 g/mol
InChI Key: HEWURWGLWMBDFR-UHFFFAOYSA-N
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Description

N’~2~-{2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-FUROHYDRAZIDE is a complex organic compound that features a unique combination of pyrimidine, furan, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-{2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-FUROHYDRAZIDE typically involves multiple steps:

    Formation of the Pyrimidine Derivative: The starting material, 5-ethyl-4-hydroxy-6-methyl-2-pyrimidine, is synthesized through a condensation reaction involving ethyl acetoacetate and thiourea under acidic conditions.

    Thioether Formation: The pyrimidine derivative is then reacted with chloroacetic acid to form the thioether linkage.

    Acylation: The thioether is acylated using acetic anhydride to introduce the acetyl group.

    Hydrazide Formation: Finally, the acylated product is reacted with furohydrazide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N’~2~-{2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-FUROHYDRAZIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N’~2~-{2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N’~2~-{2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-FUROHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’~2~-{2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-FUROHYDRAZIDE exerts its effects involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N’~2~-{2-[(5-ETHYL-4-HYDROXY-6-METHYL-2-PYRIMIDINYL)SULFANYL]ACETYL}-2-FUROHYDRAZIDE can be compared with other pyrimidine derivatives, such as 5-ethyl-4-hydroxy-6-methyl-2-pyrimidine and its analogs.
  • Furohydrazide Derivatives: Compounds like 2-furohydrazide and its substituted derivatives.

Uniqueness

    Structural Features:

    Biological Activity: Its ability to interact with multiple molecular targets and modulate various biological pathways sets it apart from other similar compounds.

Properties

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

N'-[2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]furan-2-carbohydrazide

InChI

InChI=1S/C14H16N4O4S/c1-3-9-8(2)15-14(16-12(9)20)23-7-11(19)17-18-13(21)10-5-4-6-22-10/h4-6H,3,7H2,1-2H3,(H,17,19)(H,18,21)(H,15,16,20)

InChI Key

HEWURWGLWMBDFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)NNC(=O)C2=CC=CO2)C

Origin of Product

United States

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